2-(4-Isopropylphenoxy)propanoic acid
Overview
Description
2-(4-Isopropylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Syntheses
Research by Hamon et al. (1995) and Hamon et al. (1993) highlights the enantioselective syntheses of ibuprofen and related compounds, which includes 2-(4-Isopropylphenoxy)propanoic acid. They achieved high enantiomeric excess and control of stereochemistry through Sharpless epoxidation and subsequent catalytic hydrogenolysis (Hamon, Massy-Westropp, & Newton, 1995) (Hamon, Massy-Westropp, & Newton, 1993).
One-Pot Synthesis
Faigl and Schlosser (1991) demonstrated a one-pot reaction sequence that leads to the production of 2-(4-isobutylphenyl)propanoic acid, a closely related compound, showcasing an efficient synthesis method (Faigl & Schlosser, 1991).
Adsorption Studies
Kamaraj et al. (2015) explored the adsorption of a similar compound, 2-(2,4-dichlorophenoxy)propanoic acid, using aluminum hydroxides generated through electrochemical methods. This study provides insights into environmental remediation techniques (Kamaraj, Davidson, Sozhan, & Vasudevan, 2015).
Stereoselective Esterification
Pan et al. (1990) investigated the stereoselective esterification of halogen-containing carboxylic acids, including compounds similar to this compound. They studied the effects of alcohol chain length on stereoselectivity and reaction rate (Pan, Kawamoto, Fukui, Sonomoto, & Tanaka, 1990).
Mechanochemistry Applications
Andini et al. (2012) conducted studies on the mechanochemistry of ibuprofen, a derivative of this compound, providing insights into potential applications in pharmaceutical detoxification and waste management (Andini, Bolognese, Formisano, Manfra, Montagnaro, & Santoro, 2012).
Optically Active Aryloxyphenoxy Propanoic Acids
Fracchiolla et al. (2009) synthesized a series of 2-aryloxy-3-phenyl-propanoic acids, which are structurally related to this compound. These compounds were evaluated for potential use as dual agonists with reduced adverse effects, indicating therapeutic applications (Fracchiolla, Laghezza, Piemontese, Tortorella, Mazza, Montanari, Pochetti, Lavecchia, Novellino, Pierno, Conte Camerino, & Loiodice, 2009).
Herbicide Adsorption and Environmental Impact
Research on the adsorption and environmental impact of similar phenoxy acid herbicides provides insights into environmental safety and herbicide management. Studies by Werner, Garratt, and Pigott (2012), and Larsen (1985) delve into these aspects, relevant to the broader class of compounds including this compound (Werner, Garratt, & Pigott, 2012) (Larsen, 1985).
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMFMWLOKZVBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390668 | |
Record name | 2-(4-isopropylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237412-04-3 | |
Record name | 2-(4-isopropylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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